molecular formula C9H5N2NaO2S B7886428 Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate

Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate

Cat. No.: B7886428
M. Wt: 228.21 g/mol
InChI Key: BETKOQRXIGWBAQ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a pyridine ring fused with a thiazole ring and a carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate typically involves the reaction of 2-aminopyridine with α-haloketones to form the thiazole ring. The carboxylate group is introduced through subsequent carboxylation reactions. The reaction conditions often require the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridin-2-yl-1,3-thiazole-4-carboxylic acid: Similar structure but lacks the sodium ion.

    2-Pyridin-2-yl-1,3-thiazole-4-carboxamide: Contains an amide group instead of a carboxylate group.

    2-Pyridin-2-yl-1,3-thiazole-4-carboxaldehyde: Features an aldehyde group instead of a carboxylate group.

Uniqueness

Sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate is unique due to the presence of the sodium ion, which can influence its solubility, reactivity, and biological activity. This compound’s specific combination of functional groups and metal ion makes it a versatile and valuable compound in various research and industrial applications.

Properties

IUPAC Name

sodium;2-pyridin-2-yl-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S.Na/c12-9(13)7-5-14-8(11-7)6-3-1-2-4-10-6;/h1-5H,(H,12,13);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETKOQRXIGWBAQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC(=CS2)C(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5N2NaO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.